3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran
Description
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran, commonly known as β-lapachone, is a synthetic naphthoquinone derivative derived from the bark of the Tabebuia avellanedae (lapacho) tree. Its chemical structure consists of a fused naphthalene ring system with a pyran ring substituted with two methyl groups at the 2-position and a diketone moiety at positions 5 and 6 (C₁₅H₁₄O₃; molecular weight: 242.27 g/mol) . β-Lapachone has garnered significant attention for its anticancer properties, acting as a potent NAD(P)H:quinone oxidoreductase 1 (NQO1) substrate. NQO1 catalyzes the two-electron reduction of β-lapachone, generating reactive oxygen species (ROS) that induce DNA damage, apoptosis, and synergistic radiosensitization in cancer cells .
Key pharmacological activities include:
- Topoisomerase II inhibition: Induces DNA cleavage via stabilization of topoisomerase II-DNA complexes .
- NQO1-dependent cytotoxicity: Selective toxicity in NQO1-overexpressing tumors (e.g., pancreatic, breast, and lung cancers) .
- Metabolic profile: Undergoes glucuronidation and sulfation, with a unique glucosylsulfate conjugate identified in mammals .
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrobenzo[h]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16-15/h3-8H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUYQZUDUFSJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453467 | |
| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16274-33-2 | |
| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Cyclization
The reaction of sodium 1-naphthoxide with 3-chloro-3-methylbutyne in refluxing toluene yields 3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran. The process involves nucleophilic substitution followed by intramolecular cyclization. Key parameters include:
Acid-Catalyzed Cyclization
Substituted propargyl alcohols react with 1-naphthol in dichloromethane (DCM) using p-toluenesulfonic acid (PTSA) as a catalyst. For example:
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Precursor : 2-methylbut-3-yn-2-ol
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Solvent : DCM
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Catalyst : 5 mol% PTSA
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Reaction Time : 3 hours
This method achieves 85–90% yield and is scalable for industrial production.
Meldrum’s Acid-Mediated Synthesis
Condensation with Naphthalene Derivatives
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) reacts with 1-naphthol derivatives under acidic conditions to form the target compound. A typical procedure involves:
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Molar Ratio : 1:1 (Meldrum’s acid : naphthol)
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Catalyst : Concentrated H<sub>2</sub>SO<sub>4</sub>
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Solvent : Acetic anhydride
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Temperature : 80–90°C
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Yield : 65–75%
Green Chemistry Adaptations
Industrial methods employ continuous flow reactors to enhance efficiency:
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Residence Time : 20–30 minutes
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Solvent : Ethyl acetate (recyclable)
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Purity : >99% by HPLC
Dimerization of Naphthopyran Derivatives
Exposing 2,2-dimethyl-2H-naphtho[1,2-b]pyran to acetic acid and H<sub>2</sub>SO<sub>4</sub> induces dimerization, forming 3,4-dihydro-4,3-bis(2,2-dimethyl-2H-naphtho[1,2-b]pyran). While this side reaction reduces yield, it provides insights into stability:
Comparative Analysis of Methods
Industrial Production Considerations
Purification Techniques
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran involves its interaction with specific molecular targets and pathways:
DNA Topoisomerase Inhibition: The compound inhibits DNA topoisomerase I and II, enzymes crucial for DNA replication and repair.
Induction of Apoptosis: It induces programmed cell death (apoptosis) in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
Anti-inflammatory Pathways: The compound modulates the production of pro-inflammatory cytokines and nitric oxide, reducing inflammation.
Comparison with Similar Compounds
β-Lapachone belongs to the naphthoquinone family, which includes structurally and functionally related compounds. Below is a detailed comparison:
Structural Analogues
Key Structural Differences :
- Position of quinone groups: β-Lapachone is an ortho-quinone, while menadione is a para-quinone. This difference influences redox cycling efficiency and enzyme interactions .
- Ring fusion : α-Lapachone contains a furan ring instead of a pyran, altering its topoisomerase inhibition profile .
Mechanistic and Pharmacological Comparisons
2.2.1. NQO1 Dependency
- β-Lapachone : Requires NQO1 for bioactivation, leading to ROS-mediated DNA damage and apoptosis. This dependency enables tumor-selective toxicity .
- Menadione : Acts independently of NQO1, relying on one-electron reductases (e.g., cytochrome P450) for redox cycling, which increases systemic oxidative stress .
2.2.2. Topoisomerase Inhibition
- β-Lapachone : Primarily inhibits topoisomerase II by stabilizing DNA-enzyme complexes, similar to etoposide but with additional ROS effects .
- α-Lapachone : Inhibits both topoisomerase I and II, resembling camptothecin in mechanism but with broader ROS generation .
2.2.3. Metabolic Pathways
Efficacy in Drug-Resistant Cancers
Biological Activity
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran, also known as β-lapachone, is a compound derived from natural sources with significant biological activities. It has been studied for its potential therapeutic applications, particularly in cancer treatment and as an antiparasitic agent. This article provides a detailed overview of its biological activity, including research findings and case studies.
- Chemical Name : this compound
- CAS Number : 16274-33-2
- Molecular Formula : C15H16O
- Molecular Weight : 212.29 g/mol
Anticancer Properties
β-lapachone has garnered attention for its anticancer properties. Research indicates that it induces apoptosis in various cancer cell lines through the activation of the NAD(P)H:quinone oxidoreductase (NQO1) pathway. This mechanism enhances oxidative stress within cancer cells, leading to cell death.
Key Findings :
- A study demonstrated that β-lapachone exhibited significant cytotoxicity against HeLa and KG-1 cancer cells when encapsulated in targeted nanocapsules. The encapsulation improved the drug's bioavailability and reduced toxicity to normal cells compared to free β-lapachone .
- Another investigation showed that β-lapachone could enhance the effects of conventional chemotherapy agents, potentially leading to more effective treatment regimens for resistant cancer types .
Antiparasitic Activity
In addition to its anticancer effects, β-lapachone has shown promise as an antiparasitic agent. It has been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease.
Research Insights :
- A study reported that β-lapachone encapsulated in cyclodextrin complexes exhibited enhanced trypanocidal activity compared to the free drug. The encapsulation improved solubility and bioavailability, making it a viable candidate for treating T. cruzi infections .
- The pharmacokinetic profile of β-lapachone was found to be significantly improved when delivered via targeted nanocarriers, allowing for sustained release and increased efficacy against the parasite .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Milena Ferraz et al. (2021) | Evaluate the cytotoxicity of β-lapachone nanocapsules | Targeted nanocapsules showed higher antiproliferative effects on cancer cells compared to free β-lapachone. |
| PMC Article (2024) | Investigate β-lapachone's trypanocidal activity | Encapsulation in cyclodextrin increased the drug's effectiveness against T. cruzi. |
Pharmacokinetics
The pharmacokinetic behavior of β-lapachone has been studied extensively. It is characterized by rapid absorption and distribution in tissues when administered via intraperitoneal routes. Studies indicate that the compound's half-life can be extended through encapsulation techniques.
Pharmacokinetic Parameters :
- Absorption : Rapid after intraperitoneal administration.
- Half-Life : Extended when delivered via targeted nanocarriers.
- Bioavailability : Significantly improved with encapsulation methods.
Q & A
Basic: What are the standard synthetic routes for 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran derivatives?
Methodological Answer:
Derivatives are synthesized by reacting substituted naphthols with propargyl alcohols or via multicomponent reactions. For example, 6-substituted derivatives (e.g., halo, methyl) are prepared by condensing 1-naphthol derivatives with 1,1-diarylprop-2-yn-1-ol in acidic conditions. Subsequent dimerization is achieved using acetic acid with a few drops of concentrated sulfuric acid, yielding dimers like 3,4-dihydro-4,3-bis(2,2-dimethyl-2H-naphtho[1,2-b]pyran) . Structural confirmation relies on -NMR and IR spectroscopy to verify substituent positioning and dimer connectivity .
Basic: How are photochromic properties of dimerized derivatives characterized?
Methodological Answer:
Photochromic behavior is assessed by irradiating dimer solutions (e.g., in toluene) with unfiltered light from a flashgun, observing color changes (e.g., colorless to red). Thermal fade rates are measured spectrophotometrically, with substituents at the 2- or 6-positions significantly influencing stability. For instance, dimers with bulky 2-aryl groups exhibit slower fade rates due to steric hindrance, while electron-withdrawing groups at the 6-position enhance coloration intensity .
Advanced: What mechanistic contradictions exist in β-lapachone's anticancer activity?
Methodological Answer:
While β-lapachone (a derivative of the compound) is known to inhibit Topoisomerase I (Topo I) and induce apoptosis via ROS production, some studies challenge Topo I's role. For example, in vivo models show that β-lapachone's cytotoxicity in MDA-MB-231 breast cancer cells is primarily mediated by NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent ROS generation and mitochondrial dysfunction, not Topo I inhibition . Researchers must validate mechanisms using NQO1-knockout models or Topo I activity assays to resolve contradictions .
Advanced: How can electrocatalytic methods optimize synthesis of related spiro compounds?
Methodological Answer:
Spiro[furo[3,2-b]pyran-2,5′-pyrimidine] scaffolds are synthesized via electrocatalytic multicomponent reactions under green conditions. A typical protocol involves mixing aldehydes, malononitrile, and pyrimidine-2,4-dione in ethanol with a catalytic mediator (e.g., NHBr) at room temperature. Controlled electrolysis (e.g., 10 mA/cm) for 60–90 minutes yields products with >85% efficiency, avoiding column chromatography .
Advanced: What are the metabolic pathways of β-lapachone in mammalian systems?
Methodological Answer:
In vitro metabolite profiling using HPLC-MS identifies glucosylsulfate conjugates as primary metabolites in mammalian blood. For example, this compound-5,6-dione undergoes phase II metabolism via sulfotransferases and UDP-glucuronosyltransferases, producing water-soluble derivatives excreted renally. Dose-dependent studies in rodents reveal nonlinear pharmacokinetics due to saturation of metabolic enzymes .
Basic: How does dimerization impact the compound's spectroscopic and thermal properties?
Methodological Answer:
Dimerization introduces extended conjugation, shifting UV-Vis absorption maxima to longer wavelengths (e.g., 450–500 nm). Thermal gravimetric analysis (TGA) shows dimers have higher decomposition temperatures (>250°C) compared to monomers, attributed to increased molecular rigidity. Differential scanning calorimetry (DSC) reveals glass transition temperatures (T) influenced by substituent polarity .
Advanced: What strategies resolve conflicting data on substituent effects in photochromic dimers?
Methodological Answer:
Contradictory reports on substituent effects (e.g., electron-donating vs. withdrawing groups) are addressed by systematic studies using time-resolved spectroscopy and computational modeling (e.g., DFT). For example, 6-bromo substituents accelerate thermal fade due to enhanced spin-orbit coupling, while 2-cyclopropyl groups stabilize the colored state via reduced steric strain .
Basic: What safety precautions are required when handling 3,4-Dihydro-2H-pyran derivatives?
Methodological Answer:
Derivatives are flammable liquids with skin/eye irritation hazards. Handling requires PPE (gloves, goggles), inert atmosphere (N) for reactions, and storage away from oxidizers. Spill management involves adsorption with inert materials (e.g., vermiculite) and disposal per EPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
